Ethyl 2-hydroxy-3-methoxypropanoate
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Overview
Description
It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-3-methoxypropanoate can be synthesized through the esterification of 2-hydroxy-3-methoxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxy-3-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-3-methoxypropanoic acid.
Reduction: Formation of 2-hydroxy-3-methoxypropanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hydroxy-3-methoxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-3-methoxypropanoate involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it may interact with enzymes and receptors involved in various biochemical pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Ethyl 2-hydroxy-3-methoxypropanoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-hydroxy-3-methoxybenzoate: Similar structure but with a benzoate group instead of a propanoate group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pleasant odor makes it particularly valuable in the fragrance and flavor industry .
Properties
IUPAC Name |
ethyl 2-hydroxy-3-methoxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-10-6(8)5(7)4-9-2/h5,7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIKZWZJVNSHAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849736-99-8 |
Source
|
Record name | ethyl 2-hydroxy-3-methoxypropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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